molecular formula C5H13N B085964 Amylamine CAS No. 110-58-7

Amylamine

Cat. No. B085964
CAS RN: 110-58-7
M. Wt: 87.16 g/mol
InChI Key: DPBLXKKOBLCELK-UHFFFAOYSA-N
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Scientific Research Applications

    Chemistry: Amylamine serves as a building block for various organic syntheses.

    Biology: It may be used in studies related to neurotransmitters and receptors.

    Medicine: this compound derivatives have potential therapeutic applications.

    Industry: this compound is used in the production of surfactants and other chemicals.

  • Mechanism of Action

    • Amylamine’s mechanism of action depends on its specific application. For instance:
      • As a drug, it may interact with receptors or enzymes.
      • As a solvent, it affects solubility and reactivity.
  • Safety and Hazards

    Amylamine is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed and toxic if inhaled . It is also harmful to aquatic life with long-lasting effects .

    Future Directions

    Amylamine has been used in the imidization of 2,6-dibromonaphthalene and 2,3,6,7-tetrabromonaphthalene bisanhydride, which are used to synthesize polybromo naphthalenetetracarboxylic acid diimides . It has also been used as a cosurfactant to increase the phase stability of the bilayer systems .

    Biochemical Analysis

    Biochemical Properties

    Amylamine is a monoalkylamine, a class of organic compounds that are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells . This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the imidization of 2,6-dibromonaphthalene and 2,3,6,7-tetrabromonaphthalene bisanhydride, which are used to synthesize polybromo naphthalenetetracarboxylic acid diimides .

    Molecular Mechanism

    It is known to interact with the enzyme Trypsin-1

    Temporal Effects in Laboratory Settings

    There is limited information available on the temporal effects of this compound in laboratory settings. It has been noted that this compound may darken in storage , indicating potential changes in its stability and degradation over time.

    Metabolic Pathways

    This compound is involved in various metabolic pathways. For instance, it has been used in the synthesis of polybromo naphthalenetetracarboxylic acid diimides

    Preparation Methods

      Synthetic Routes: Amylamine can be synthesized through the reaction of 1-bromopentane with ammonia or by reducing nitriles (such as valeronitrile) with lithium aluminum hydride.

      Industrial Production: In industry, this compound is often produced via the reaction of 1-bromopentane with ammonia in the presence of a copper catalyst.

  • Chemical Reactions Analysis

      Reactions: Amylamine undergoes typical amine reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions.

  • Comparison with Similar Compounds

    • Amylamine is unique due to its five-carbon alkyl chain and primary amine group.
    • Similar Compounds: Other primary amines, such as ethylamine and propylamine.

    properties

    IUPAC Name

    pentan-1-amine
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    InChI

    InChI=1S/C5H13N/c1-2-3-4-5-6/h2-6H2,1H3
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    Description Data deposited in or computed by PubChem

    InChI Key

    DPBLXKKOBLCELK-UHFFFAOYSA-N
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    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCN
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    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H13N
    Record name N-AMYLAMINE
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    Related CAS

    142-65-4 (hydrochloride), 73200-62-1 (sulfate[2:1])
    Record name n-Amylamine
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    DSSTOX Substance ID

    DTXSID0021919
    Record name Pentan-1-amine
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    Molecular Weight

    87.16 g/mol
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    Physical Description

    N-amylamine appears as a clear colorless liquid with an ammonia-like odor. Irritates the eyes and respiratory system. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a corrosion inhibitor, solvent, flotation agent and in the manufacture of other chemicals., Liquid, Colorless liquid with an ammoniacal odor; [CAMEO], Colourless to yellow liquid; Fishy aroma
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    Boiling Point

    219.9 °F at 760 mmHg (NTP, 1992)
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    Flash Point

    45 °F (NTP, 1992)
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    Solubility

    Very soluble (NTP, 1992), Soluble in water, Soluble (in ethanol)
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    Density

    0.7547 (NTP, 1992) - Less dense than water; will float, 0.750-0.759
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    Vapor Density

    3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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    Vapor Pressure

    91.0 [mmHg]
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    CAS RN

    110-58-7
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    Melting Point

    -67 to -58 °F (NTP, 1992)
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    Synthesis routes and methods

    Procedure details

    To synthesize tri-n-pentylamine, a solution of 1 mol of n-pentylamine in 4 mol of n-pentanol was prepared. This solution was treated with 0.25% by weight of 50% strength by weight sodium hydroxide solution.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Amylamine
    Reactant of Route 2
    Amylamine
    Reactant of Route 3
    Amylamine
    Reactant of Route 4
    Amylamine
    Reactant of Route 5
    Reactant of Route 5
    Amylamine
    Reactant of Route 6
    Amylamine

    Q & A

    ANone: Amylamine, also known as pentylamine, has the molecular formula C5H13N and a molecular weight of 87.16 g/mol.

    A: Yes, several studies utilize spectroscopic techniques to characterize this compound and its derivatives. For example, one study used gas chromatography-mass spectrometry (GC-MS) to quantify this compound in Port wine and grape juice []. Another study employed FTIR, Raman, and photoluminescence spectroscopy to characterize ZrO2:Tb3+ nanophosphors synthesized using this compound as a surfactant [].

    A: this compound, like other primary amines, can act as a nucleophile. One study showed that this compound reacts with xanthenium and 9-phenylxanthenium carbocations generated in subcritical water []. In the context of olfactory systems, research suggests that goldfish have specific olfactory receptor neurons (ORNs) for polyamines, including putrescine, cadaverine, and spermine. These polyamine receptor sites are distinct from those for L-amino acids and other compounds [].

    A: While this compound itself might not be a catalyst, it plays a crucial role in certain catalytic reactions. A study demonstrated the use of this compound as a hydrogen source in a platinum on carbon-catalyzed site-selective hydrogen-deuterium exchange reaction of allylic alcohols. This compound undergoes dehydrogenation in the presence of the catalyst, generating the required hydrogen for the exchange reaction [].

    A: The length of the alkyl chain in amines can affect their physicochemical properties and biological activity. For instance, research on the amine oxidase present in rat brain showed a correlation between the length of the alkyl chain and the enzyme's ability to oxidize aliphatic amines. The study found that the enzyme's activity increased with increasing chain length from methylamine to hexylamine [].

    A: While the provided research doesn't directly modify this compound, a study investigating the distribution of amine salts between immiscible solvents sheds light on the impact of amine structure on the distribution constant. The researchers observed that the apparent distribution constant (K) of alkyl amine salts of tropaeolin 00 was influenced by the amine's molecular weight and branching [].

    ANone: While the provided articles don't focus on this compound's toxicity, it's important to note that amines, in general, can exhibit toxicological effects. Always consult relevant safety data sheets and handle chemicals with appropriate precautions.

    ANone: Various analytical methods are employed to investigate this compound and its derivatives. Some common techniques include:

    • Gas chromatography (GC) [, ]: Used to separate and analyze volatile amines in complex mixtures.
    • Mass spectrometry (MS) [, , ]: Coupled with GC or LC, MS helps identify and quantify specific compounds based on their mass-to-charge ratio.
    • High-performance liquid chromatography (HPLC) [, , , ]: Used to separate, identify, and quantify components in a mixture, especially for non-volatile compounds.
    • Spectrophotometry [, , , ]: Measures the absorption and transmission of light through a substance, allowing for quantitative analysis and studying chemical reactions.

    A: While the provided research doesn't extensively cover the stability of this compound under diverse conditions, some studies offer insights. For example, one investigated the use of this compound in an ion-pair reverse phase HPLC method to analyze ibandronate and its related substances. This suggests the stability of this compound in specific solvent systems used in analytical chemistry [].

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